N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine
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Overview
Description
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine is an organic compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a pyrrolidine ring substituted with a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with 4-methylpyrrolidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction may produce cyclopropylamines .
Scientific Research Applications
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine
- N-[(4-methylpyrrolidin-3-yl)methyl]cyclobutanamine
- N-[(4-methylpyrrolidin-3-yl)methyl]cyclopentanamine
Uniqueness
This compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring systems. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H18N2/c1-7-4-10-5-8(7)6-11-9-2-3-9/h7-11H,2-6H2,1H3 |
InChI Key |
WMXHCDXOKJTPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1CNC2CC2 |
Origin of Product |
United States |
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